molecular formula C75H140O6 B1644309 Trinervonin CAS No. 81913-24-8

Trinervonin

Cat. No.: B1644309
CAS No.: 81913-24-8
M. Wt: 1137.9 g/mol
InChI Key: KOBUHTMAMVEYSR-IUPFWZBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trinervonin is a complex organic compound characterized by its multiple long-chain unsaturated fatty acid esters This compound is notable for its unique structure, which includes three tetracos-15-enoic acid moieties esterified to a glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinervonin typically involves the esterification of glycerol with tetracos-15-enoic acid. The process can be summarized as follows:

    Esterification Reaction: Glycerol is reacted with tetracos-15-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Trinervonin can undergo various chemical reactions, including:

    Oxidation: The double bonds in the tetracos-15-enoic acid moieties can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated fatty acid esters.

    Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and tetracos-15-enoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated fatty acid esters.

    Hydrolysis: Formation of glycerol and tetracos-15-enoic acid.

Scientific Research Applications

Trinervonin has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane structure and function due to its lipid-like properties.

    Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Trinervonin involves its interaction with cellular membranes and enzymes. The compound’s long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trilinoleoylglycerol: Similar structure with linoleic acid esters instead of tetracos-15-enoic acid.

    1,2,3-Triarachidonoylglycerol: Contains arachidonic acid esters.

    1,2,3-Trioleoylglycerol: Contains oleic acid esters.

Uniqueness

Trinervonin is unique due to its specific long-chain unsaturated fatty acid composition, which imparts distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it a valuable compound for research in lipid biochemistry and related fields.

Properties

IUPAC Name

2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUHTMAMVEYSR-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(24:1(15Z)/24:1(15Z)/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0052141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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